Imidazo[2,1-b]thiazol-5-ylmethanamine
Overview
Description
Imidazo[2,1-b]thiazol-5-ylmethanamine is a heterocyclic compound that features a fused ring system combining imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound allows it to interact with biological targets, making it a valuable scaffold for drug development.
Mechanism of Action
Target of Action
Imidazo[2,1-b]thiazol-5-ylmethanamine is a complex organic compound that has been studied for its potential biomedical applications
Mode of Action
The compound belongs to the class of imidazothiazoles, which are known to act as effective molecular scaffolds for synthetic, structural, and biomedical research . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
The synthesis of this compound involves a sequence of steps, including amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond, dearomative cyclization, and aromatization by proton-shift isomerization . The downstream effects of these processes on biochemical pathways require further investigation.
Result of Action
Some related compounds have shown promising results in in vitro antitubercular activity , suggesting potential biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazol-5-ylmethanamine typically involves the condensation of 2-aminothiazole with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminothiazole with formaldehyde and formic acid under reflux conditions to yield the desired product . Another approach uses a multicomponent reaction involving 2-aminothiazole, isocyanides, and aldehydes under catalytic conditions .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: Imidazo[2,1-b]thiazol-5-ylmethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed: The major products formed from these reactions include various substituted this compound derivatives with potential biological activity .
Scientific Research Applications
Imidazo[2,1-b]thiazol-5-ylmethanamine has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: As a probe for studying enzyme activity and protein interactions.
Medicine: As a scaffold for developing drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Industry: In the development of materials with unique electronic and optical properties.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Benzimidazole: Known for its antimicrobial and anticancer properties.
Thiazole: A simpler heterocycle that forms the basis for more complex structures like imidazo[2,1-b]thiazole.
Uniqueness: Imidazo[2,1-b]thiazol-5-ylmethanamine stands out due to its unique fused ring system, which provides a versatile scaffold for chemical modifications and enhances its potential for biological activity. Its ability to interact with a wide range of molecular targets makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazol-5-ylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-3-5-4-8-6-9(5)1-2-10-6/h1-2,4H,3,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXVXXAFXMPTMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(N21)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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